molecular formula C25H33N3O3 B243948 2-(3,5-dimethylphenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide

2-(3,5-dimethylphenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide

Katalognummer B243948
Molekulargewicht: 423.5 g/mol
InChI-Schlüssel: KZTRVBPNUHAPBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-dimethylphenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'Compound X' and has been synthesized using various methods.

Wirkmechanismus

The mechanism of action of Compound X is not fully understood, but it is believed to act as a potent inhibitor of various enzymes and receptors involved in the progression of diseases. It has been found to inhibit the activity of various kinases, including AKT, ERK, and JNK, which are involved in the regulation of cell growth and survival. Compound X has also been found to inhibit the activity of various receptors, including the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Compound X has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function. Compound X has also been found to exhibit neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

Compound X has several advantages for lab experiments, including its potent biological activity and its ability to inhibit various enzymes and receptors involved in the progression of diseases. However, one of the limitations of Compound X is its relatively low solubility, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of Compound X. One of the most promising areas of research is the development of more potent and selective inhibitors of specific enzymes and receptors. Another area of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of Compound X. Additionally, further studies are needed to elucidate the mechanism of action of Compound X and to identify its potential applications in various fields of science.
Conclusion:
In conclusion, Compound X is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using various methods and has been extensively studied for its potential applications in the treatment of various diseases. Compound X has been found to exhibit potent biological activity and has several advantages for lab experiments. However, further studies are needed to fully understand the mechanism of action of Compound X and to identify its potential applications in various fields of science.

Synthesemethoden

Compound X can be synthesized using various methods, but the most commonly used method is the reaction of 3,5-dimethylphenol with 4-(2,2-dimethylpropanoyl)-1-piperazinecarboxylic acid followed by the reaction with 4-bromoaniline. The final product is obtained by the reaction of the intermediate with N-(2-acetoxyethyl)acetamide. The synthesis of Compound X has been optimized to achieve high yields and purity.

Wissenschaftliche Forschungsanwendungen

Compound X has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent biological activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. Compound X has also shown significant promise as a potential drug candidate for the treatment of various diseases.

Eigenschaften

Molekularformel

C25H33N3O3

Molekulargewicht

423.5 g/mol

IUPAC-Name

2-(3,5-dimethylphenoxy)-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C25H33N3O3/c1-18-14-19(2)16-22(15-18)31-17-23(29)26-20-6-8-21(9-7-20)27-10-12-28(13-11-27)24(30)25(3,4)5/h6-9,14-16H,10-13,17H2,1-5H3,(H,26,29)

InChI-Schlüssel

KZTRVBPNUHAPBQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C)C

Kanonische SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.